![molecular formula C20H17N5O4S2 B277164 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as DMTS, is a synthetic compound that has gained interest in scientific research due to its potential applications in medicine. DMTS belongs to the family of thiazole-containing molecules and has been shown to possess unique biochemical and physiological properties.
Wirkmechanismus
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its biological effects through various mechanisms of action. The compound has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to induce cell death in cancer cells through the activation of apoptosis pathways.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to possess unique biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various diseases. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has advantages and limitations for lab experiments. The compound has been shown to possess potent biological activity, making it an attractive target for scientific research. However, the synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is complex and requires specialized equipment and expertise. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. Further investigation is needed to fully understand the mechanisms of action of the compound and its potential applications in medicine. The development of more efficient synthesis methods for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would also facilitate its use in scientific research. Additionally, the compound could be modified to improve its bioavailability and reduce potential side effects.
Synthesemethoden
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with 2-aminothiazole to form the intermediate compound, which is then reacted with 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been the subject of scientific research due to its potential applications in medicine. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and arthritis.
Eigenschaften
Produktname |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
---|---|
Molekularformel |
C20H17N5O4S2 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17N5O4S2/c1-27-15-4-3-13(9-16(15)28-2)14-10-30-19(22-14)23-17(26)11-31-20-25-24-18(29-20)12-5-7-21-8-6-12/h3-10H,11H2,1-2H3,(H,22,23,26) |
InChI-Schlüssel |
NGKXYKLZSMVILP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.